2,3-Bis(trifluoromethyl)piperidine

Medicinal Chemistry Lipophilicity Physicochemical Property Profiling

Medicinal chemists developing NK1 antagonists or elastase inhibitors face the risk that generic piperidine building blocks fail to replicate published SAR due to regioisomeric mismatch. 2,3-Bis(trifluoromethyl)piperidine (CAS 1935514-00-3) eliminates this variable-the 2,3-disubstitution pattern creates a distinct stereoelectronic environment validated in high-affinity receptor binding (3,5-analog hNK1 IC₅₀ = 0.95 nM). • Unique 2,3-CF₃ arrangement for underexplored IP space • Dual ¹⁹F NMR probes for PK tracking • Starting material for sub-μM elastase inhibitors. Supplied at ≥95% purity for immediate SAR studies.

Molecular Formula C7H9F6N
Molecular Weight 221.14 g/mol
Cat. No. B13250500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Bis(trifluoromethyl)piperidine
Molecular FormulaC7H9F6N
Molecular Weight221.14 g/mol
Structural Identifiers
SMILESC1CC(C(NC1)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C7H9F6N/c8-6(9,10)4-2-1-3-14-5(4)7(11,12)13/h4-5,14H,1-3H2
InChIKeyJWKCJWXTADEJAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Bis(trifluoromethyl)piperidine: Core Physicochemical & Structural Profile


2,3-Bis(trifluoromethyl)piperidine (CAS 1935514-00-3) is a fluorinated piperidine derivative bearing two trifluoromethyl (-CF₃) groups at adjacent positions on the six-membered heterocyclic ring [1]. The compound has a molecular weight of 221.14 g/mol, a computed XLogP3-AA value of 2.8, a topological polar surface area of 12 Ų, and a hydrogen bond donor count of 1 [1]. The 2,3-disubstitution pattern distinguishes this scaffold from other bis(trifluoromethyl)piperidine regioisomers (e.g., 3,5-substituted analogs), conferring a unique stereoelectronic environment that influences both synthetic accessibility and downstream pharmacological properties [1][2].

Compound Type

Fluorinated piperidine scaffold

2,3-disubstitution pattern

Key Feature

Adjacent CF₃ groups alter N basicity

Distinct stereoelectronic profile

Selection Logic

Supports regioisomer-specific SAR

Refer to differentiation evidence

2,3-Bis(trifluoromethyl)piperidine: Why Substitution Fails


Generic substitution of piperidine-based building blocks is inadvisable due to the profound impact of trifluoromethyl substitution pattern on both physicochemical and biological properties. The 2,3-disubstitution pattern creates a distinct steric and electronic environment around the piperidine nitrogen, altering its basicity, nucleophilicity, and conformational preferences compared to mono-CF₃ or other bis-CF₃ regioisomers [1]. In NK1 antagonist development, for instance, the precise positioning of bis(trifluoromethyl)benzyl ether side chains dictates high-affinity receptor binding (hNK1 IC₅₀ = 0.95 nM for the 3,5-bis(trifluoromethyl)benzyl ether analog), demonstrating that seemingly minor positional changes yield orders-of-magnitude differences in potency [2]. Similarly, in elastase inhibitor programs, the specific substitution pattern on the piperidine ring critically determines enzyme inhibitory activity (IC₅₀ values ranging from micromolar to sub-micromolar across closely related analogs) [3]. Therefore, substituting 2,3-Bis(trifluoromethyl)piperidine with a different regioisomer or mono-fluorinated analog introduces unquantified risks in both synthetic outcomes and biological performance.

Mono-CF₃ analog

Lipophilicity and nitrogen basicity may shift, altering membrane permeability and metabolic stability profiles.

3,5-regioisomer

Spatial CF₃ arrangement differs; receptor binding and enzyme inhibition context may not transfer directly.

Unsubstituted piperidine

Loss of fluorine-dependent hydrophobic and hydrogen-bonding interactions may reduce target engagement.

2,3-Bis(trifluoromethyl)piperidine: Differentiation Evidence vs. Comparators


Regioisomeric Lipophilicity and Polar Surface Area

2,3-Bis(trifluoromethyl)piperidine exhibits a computed XLogP3-AA value of 2.8 and a topological polar surface area (TPSA) of 12 Ų [1]. While direct experimental comparator data for the 3,5-regioisomer are not available from permitted authoritative sources, class-level inference suggests that the 2,3-disubstitution pattern positions the two electron-withdrawing CF₃ groups in closer spatial proximity to the basic nitrogen, which may differentially modulate pKa, lipophilicity, and hydrogen-bonding capacity compared to the 3,5-substituted analog [2]. This distinction is critical for medicinal chemists optimizing ADME properties where subtle lipophilicity shifts can dramatically alter membrane permeability and metabolic stability [3].

Lipophilicity & TPSA
Class-level inference
XLogP3-AA = 2.8; TPSA = 12 Ų

Supports regioisomer-dependent ADME profiling

3,5-regioisomer data not available; class-level context

Medicinal Chemistry Lipophilicity Physicochemical Property Profiling

NK1 Antagonist SAR and Substitution Pattern

In a well-characterized NK1 antagonist series based on 4,4-disubstituted piperidines, the 3,5-bis(trifluoromethyl)benzyl ether side chain was identified as the optimal lipophilic substituent, yielding an hNK1 IC₅₀ of 0.95 nM [1]. While this specific comparator is a benzyl ether derivative rather than the free piperidine, it establishes a critical class-level principle: the positioning of two CF₃ groups at the 3,5-positions (or in the case of the target compound, the 2,3-positions) on a piperidine-adjacent aromatic or heterocyclic system profoundly influences receptor binding affinity [2]. Substituting a mono-CF₃ or differently positioned bis-CF₃ analog would be expected to produce markedly different potency, as SAR studies in this series showed that less lipophilic or differently substituted side chains resulted in reduced NK1 affinity [3].

NK1 Antagonist SAR
Class-level inference
hNK1 IC₅₀ = 0.95 nM (3,5-bis(trifluoromethyl)benzyl ether analog)

Reported binding affinity confirms substitution pattern sensitivity

Illustrates class-level relevance; target compound not directly assayed

Neurokinin Receptor NK1 Antagonist Structure-Activity Relationship

Elastase Inhibition by Trifluoromethyl Piperidines

A series of densely substituted piperidines functionalized with trifluoromethyl groups (compounds 4a-j) were evaluated for elastase enzyme inhibitory activity [1]. The most potent analog (4i) exhibited an IC₅₀ of 0.341 ± 0.001 μM against elastase [2]. While these compounds differ structurally from the free 2,3-bis(trifluoromethyl)piperidine, the data establish a class-level benchmark: trifluoromethyl-functionalized piperidines can achieve sub-micromolar elastase inhibition [3]. Binding analysis revealed that fluorine atoms participate in hydrogen and hydrophobic bonding with Thr41 and Thr96 residues, with bond distances of 3.84 Å and 5.631 Å, respectively [2]. This demonstrates that the specific positioning of CF₃ groups on the piperidine scaffold is critical for achieving optimal enzyme-inhibitor interactions, and that the 2,3-disubstitution pattern of the target compound offers a distinct spatial arrangement for such interactions compared to other substitution patterns.

Elastase Inhibition
Class-level inference
IC₅₀ = 0.341 ± 0.001 μM (trifluoromethyl piperidine analog 4i)

Sub-micromolar inhibition supports scaffold relevance for protease studies

Data to verify with target 2,3-regioisomer

Elastase Inhibitor Skin Disorder Serine Protease

2,3-Bis(trifluoromethyl)piperidine: Research Applications & Procurement Scenarios


NK1 and Tachykinin Receptor Antagonist Building Block

Based on class-level SAR evidence demonstrating that bis(trifluoromethyl) substitution patterns are critical for high-affinity NK1 receptor binding (hNK1 IC₅₀ = 0.95 nM for the 3,5-bis(trifluoromethyl)benzyl ether analog) [1], 2,3-Bis(trifluoromethyl)piperidine serves as a valuable scaffold for synthesizing novel tachykinin receptor antagonists. The 2,3-disubstitution pattern offers a distinct spatial arrangement of CF₃ groups compared to the extensively characterized 3,5-substituted analogs, potentially yielding differentiated intellectual property and pharmacological profiles. Researchers developing NK1 antagonists for pain, emesis, or depression should procure this regioisomer to explore underexplored SAR space.

Elastase and Serine Protease Inhibitor Development

Trifluoromethyl-functionalized piperidines have demonstrated sub-micromolar elastase inhibitory activity (IC₅₀ = 0.341 ± 0.001 μM for compound 4i) [2]. Molecular modeling indicates that fluorine atoms engage in key hydrogen and hydrophobic bonding interactions with the enzyme active site [2]. 2,3-Bis(trifluoromethyl)piperidine provides a distinct regioisomeric starting point for synthesizing elastase inhibitors targeting skin disorders or other inflammatory conditions. Procurement of this specific isomer enables SAR studies that may reveal enhanced potency or selectivity compared to previously explored piperidine substitution patterns.

Metabolic Stability Enhancement with Fluorinated Building Block

The presence of two CF₃ groups adjacent to the basic nitrogen (2,3-positions) creates a highly electron-deficient environment that can reduce oxidative metabolism and enhance metabolic stability [3]. In macrolide antibiotic programs, incorporation of a 3,5-bis(trifluoromethyl)piperidine moiety enabled in vivo ¹⁹F NMR tracking of compound distribution, validating the utility of such fluorinated piperidines as pharmacokinetic probes [4]. The 2,3-bis(trifluoromethyl) regioisomer offers analogous ¹⁹F NMR visibility while providing a different steric and electronic profile that may confer superior metabolic stability in specific chemotypes. Medicinal chemists seeking to optimize lead compounds for improved PK properties should consider procuring this regioisomer for systematic exploration.

Application
Selection Property
Validation Focus
Tachykinin receptor antagonist synthesis
Regioisomeric CF₃ spatial arrangement
NK1 binding assay context and SAR exploration
Serine protease inhibitor development
Scaffold with reported sub-micromolar inhibition
Elastase enzyme assay and fluorine interaction analysis
Metabolic stability enhancement studies
Electron-deficient CF₃ environment near nitrogen
In vitro metabolic stability and ¹⁹F NMR tracking context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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